molecular formula C15H23NO B290304 N-(2-methylphenyl)-2-propylpentanamide

N-(2-methylphenyl)-2-propylpentanamide

Cat. No.: B290304
M. Wt: 233.35 g/mol
InChI Key: SADLGVPJJBVJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylphenyl)-2-propylpentanamide is a synthetic compound structurally derived from valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and antiepileptic drug. The compound features a 2-methylphenyl group attached to the pentanamide backbone, which may influence its solubility, metabolic stability, and target affinity compared to hydroxyl- or heterocyclic-substituted analogs .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(2-methylphenyl)-2-propylpentanamide

InChI

InChI=1S/C15H23NO/c1-4-8-13(9-5-2)15(17)16-14-11-7-6-10-12(14)3/h6-7,10-11,13H,4-5,8-9H2,1-3H3,(H,16,17)

InChI Key

SADLGVPJJBVJCT-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=CC=C1C

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-(2-methylphenyl)-2-propylpentanamide and its analogs:

Compound Substituent Group Target/Mechanism Key Properties
This compound 2-Methylphenyl Hypothesized HDAC inhibition Likely low water solubility; improved metabolic stability vs. hydroxyl analogs (inferred)
HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide) 2-Hydroxyphenyl HDAC1 inhibitor (IC50 in μM) Poor water solubility; CYP2C11-mediated metabolism
VPZ (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide) 5-Ethyl-thiadiazolyl GABA modulation Enhances GABA levels in rat brain; potential antiepileptic use
N-(2-Phenylethyl)-2-propylpentanamide 2-Phenylethyl Undisclosed Higher lipophilicity (MW: 247.38)

Key Observations :

  • Pharmacological Targets : HO-AAVPA and VPZ demonstrate divergent mechanisms—HDAC inhibition versus GABA modulation—highlighting how substituent groups dictate target specificity .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparison
Compound Solubility Metabolic Pathway Bioavailability (Inferred)
This compound Low (hydrophobic aryl) Likely CYP450 oxidation Moderate (untested)
HO-AAVPA Poor aqueous solubility CYP2C11-mediated biotransformation Low (requires nanoformulations)
VPZ Moderate (heterocyclic) Undisclosed High (brain-penetrant)

Notes:

  • HO-AAVPA’s poor solubility necessitates delivery systems like PAMAM-G4 dendrimers for therapeutic efficacy .
  • VPZ’s thiadiazole moiety may enhance blood-brain barrier penetration, making it suitable for neurological applications .
Anticancer Activity:
  • HO-AAVPA : Demonstrates potent antiproliferative effects in triple-negative breast cancer (TNBC) cells (IC50 ~μM range), outperforming VPA (IC50 ~mM range) .
  • The methyl group may reduce hepatotoxicity compared to VPA .
Neuroactive Potential:
  • VPZ : Increases GABA levels in rat brains, indicating utility in epilepsy or anxiety disorders .

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